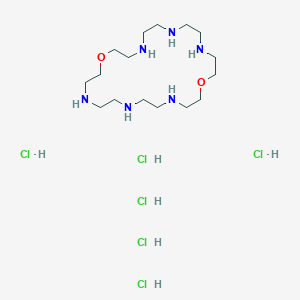
(R,R)-Palonosetron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
Applications De Recherche Scientifique
1. Anti-emetic and Anti-nausea Agent in Oncology
Palonosetron has been identified as a second-generation 5-HT3 receptor antagonist with an extended half-life and high binding affinity, making it markedly different from other 5-HT3 receptor antagonists. It has shown effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV) in both acute and delayed phases following chemotherapy, outperforming traditional 5-HT3 receptor antagonists. Its single intravenous dose before chemotherapy simplifies dosing schedules and has led to research focusing on optimizing palonosetron-based antiemetic regimens, particularly in combination with steroids and neurokinin-1 receptor antagonists (Aapro, 2007).
2. Molecular Interactions with the 5-HT3 Receptor
Palonosetron's improved clinical efficacy might be partially due to its potent binding and longer half-life. It exhibits allosteric binding and positive cooperativity when binding to the 5-HT3 receptor, differentiating it from other 5-HT3 receptor antagonists like granisetron and ondansetron. These molecular interactions could explain the unique beneficial actions of palonosetron, making it a subject of interest for further research (Rojas et al., 2008).
3. Pharmacokinetics, Metabolism, and Excretion
Studies on the pharmacokinetics, metabolism, and excretion of palonosetron in healthy human volunteers have shown that it circulates mainly as the parent drug in plasma, with renal elimination as the primary excretion route. These studies provide insight into both renal and hepatic routes involved in the elimination of palonosetron from the body (Stoltz et al., 2004).
4. Efficacy in Chemotherapy-Induced Nausea and Vomiting
Clinical trials have demonstrated the efficacy of palonosetron in preventing CINV resulting from highly emetogenic chemotherapy. It has been shown to be effective in both acute and delayed CINV after moderately emetogenic chemotherapy, indicating its potential as a vital component in antiemetic therapy for cancer patients undergoing chemotherapy (Eisenberg et al., 2003).
5. Combination Therapy in Oncology
Palonosetron, when combined with other drugs such as netupitant in a fixed-dose antiemetic combination (NEPA), has shown superior prevention of CINV compared with palonosetron alone. This indicates its synergistic potential when used in combination therapies for better control of CINV (Hesketh et al., 2014).
Propriétés
Numéro CAS |
135729-60-1 |
|---|---|
Nom du produit |
(R,R)-Palonosetron |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
0 |
Nom IUPAC |
2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2 |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B1178266.png)
